

# Spectroscopic Profile of Tris(dimethylamino)methane: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(dimethylamino)methane*

Cat. No.: *B1293549*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Tris(dimethylamino)methane**, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of **Tris(dimethylamino)methane** (CAS No. 5762-56-1), a versatile reagent in organic synthesis. The following sections present its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data in structured tables, accompanied by detailed experimental protocols and workflow diagrams to ensure reproducibility and accurate interpretation.

## Spectroscopic Data Summary

The empirical formula for **Tris(dimethylamino)methane** is  $\text{C}_7\text{H}_{19}\text{N}_3$ , with a molecular weight of 145.25 g/mol. [1][2] Due to the molecule's symmetry, the NMR spectra are notably simple.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.25	s	18H	N-CH <sub>3</sub>
3.25	s	1H	CH

Solvent: CDCl<sub>3</sub>

#### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
38.5	N-CH <sub>3</sub>
102.1	CH

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **Tris(dimethylamino)methane** is characterized by strong C-H and C-N stretching vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960 - 2770	Strong	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1260 - 1020	Strong	C-N stretch (amine)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Tris(dimethylamino)methane** shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 145.

m/z	Relative Intensity	Assignment
145	Present	$[M]^+$ (Molecular Ion)
101	High	$[M - N(CH_3)_2]^+$
58	Base Peak	$[CH=N(CH_3)_2]^+$
44	High	$[N(CH_3)_2]^+$
42	High	$[CH_2=NCH_3]^+$

## Experimental Protocols & Workflows

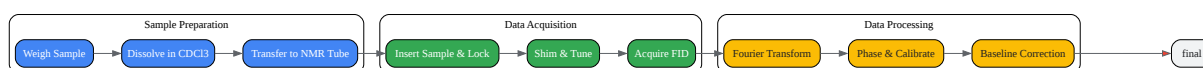
Detailed methodologies for acquiring the spectroscopic data are provided below, along with visual workflows to guide the experimental process.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for  $^1H$  and  $^{13}C$  NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **Tris(dimethylamino)methane** for  $^1H$  NMR, and 50-100 mg for  $^{13}C$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the  $CDCl_3$ .

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the respective nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be collected to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
  - Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR;  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard like tetramethylsilane (TMS).
  - Perform baseline correction.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.



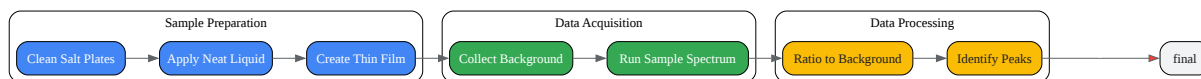
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Figure 1: General workflow for NMR spectroscopy.

## Infrared (IR) Spectroscopy

### Protocol for FTIR Spectroscopy (Neat Liquid)

- Sample Preparation:
  - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
  - Place one to two drops of neat **Tris(dimethylamino)methane** onto the center of one salt plate.
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrument Setup:
  - Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
  - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO<sub>2</sub> interference.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the sample holder with the prepared salt plates into the beam path.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
  - Identify and label the significant absorption peaks.



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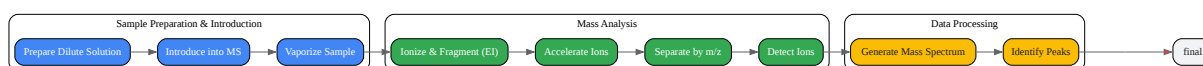
Figure 2: General workflow for FTIR spectroscopy.

## Mass Spectrometry (MS)

### Protocol for Electron Ionization (EI) Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **Tris(dimethylamino)methane** in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be low, typically in the range of 1-10 µg/mL.
- Instrument Setup:
  - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) inlet.
  - The sample is vaporized in the ion source under high vacuum.
- Data Acquisition:
  - The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
  - This causes ionization and fragmentation of the molecules.
  - The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
  - The detector records the abundance of each ion.

- Data Processing:
  - The software generates a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak and the major fragment ions.
  - The fragmentation pattern can be used to deduce the structure of the molecule.



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## References

- 1. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 2. Tris(dimethylamino)methane (stabilized with KOH) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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